molecular formula C15H26N2O6 B5201169 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE

1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE

Cat. No.: B5201169
M. Wt: 330.38 g/mol
InChI Key: JGPYRRAYFGXDJM-UHFFFAOYSA-N
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Description

1,3-Diethyl 2,2-bis(morpholin-4-yl)propanedioate is a substituted propanedioate ester featuring two morpholine groups at the central carbon and ethyl ester functionalities at the terminal positions. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers electron-donating and steric effects, influencing the compound’s reactivity and physical properties. This structure is distinct from simpler dialkyl propanedioates (e.g., diethyl malonate) due to the dual morpholine substituents, which may enhance solubility in polar solvents or modulate coordination chemistry.

Properties

IUPAC Name

diethyl 2,2-dimorpholin-4-ylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYRRAYFGXDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE typically involves the reaction of diethyl malonate with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for designing bioactive molecules.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

  • Diethyl 2,2-bis(dimethylamino)propanedioate: Replaces morpholine with dimethylamino groups.
  • Diethyl 2,2-diphenylpropanedioate : Aryl substituents increase hydrophobicity and π-π stacking capability compared to morpholine’s polar heterocycle.
  • Diethyl 2,2-bis(pyrrolidinyl)propanedioate : Pyrrolidine substituents lack morpholine’s oxygen atom, reducing hydrogen-bonding capacity.

Key Comparative Properties (Hypothetical Analysis):

Property 1,3-Diethyl 2,2-Bis(morpholin-4-yl)propanedioate Diethyl 2,2-Bis(dimethylamino)propanedioate Diethyl 2,2-Diphenylpropanedioate
Solubility High in polar solvents (e.g., DMF, MeCN) Moderate in polar solvents Low in polar solvents
Electron Density Electron-rich (morpholine’s O/N) Moderately electron-rich Electron-deficient (aryl groups)
Steric Bulk High (morpholine’s ring size) Low Moderate

Functional Analogues

  • Terpyridine Ligands with Dimethylamino Substituents (e.g., Me₂Ntpy in ): While structurally distinct, dimethylamino groups in terpyridine ligands enhance metal coordination and redox activity . Morpholine’s oxygen in the target compound could similarly influence coordination but with distinct steric and electronic effects.
  • Benzimidazole Derivatives (): Sulfonyl/sulfinyl groups in benzimidazoles confer acidity and biological activity . Morpholine’s propanedioate derivative lacks such acidic protons but may exhibit unique reactivity due to its ester and amine functionalities.

Research Findings and Limitations

  • For instance, focuses on ruthenium-terpyridine complexes, while details benzimidazole derivatives unrelated to propanedioates .
  • Inductive Insights: Morpholine’s electronic effects (electron donation via N/O) could be extrapolated from dimethylamino-terpyridine systems in , where substituents modulate redox potentials and ligand-metal interactions .

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